Cas no 133427-08-4 (Imidazo[1,2-a]pyridine-8-carboxylic acid)
![Imidazo[1,2-a]pyridine-8-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/133427-08-4x500.png)
Imidazo[1,2-a]pyridine-8-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,2-a]pyridine-8-carboxylic acid
- H-imidazo[1,2-a]pyridine-8-carboxylic acid
- Imidazo[1,2-a]pyridine-8-...
- IMidazo[1,2-a]pyridin-8-carboxylic acid
- H-iMidazo[1,2-a]pyridine-8-carbo×ylic acid
- Imidazo[1,2-a]pyridine-8-carboxylicacid
- Imidazo[1,2-a]pyridine-8-carboxylic
- PubChem21588
- WHOCKNWCRFHEMH-UHFFFAOYSA-N
- BCP21963
- STK631656
- CI0046
- BBL010827
- RW3654
- RP09278
- HP12952
- SB10352
- LS40871
- 8-imidazo[1,2-a]p
- 133427-08-4
- MFCD06739251
- TS-02156
- A806613
- Imidazo[1,2-a]pyridine-8-carboxylic?acid
- FT-0647802
- F8880-2501
- AC-29186
- AKOS005208086
- Z979487286
- AM20050772
- DTXSID80471037
- EN300-62292
- BP-20224
- Imidazo[1,2-alpha]pyridine-8-carboxylic Acid
- W-205423
- C8H6N2O2
- lmidazo[1,2-a]pyridine-8-carboxylic acid
- Imidazo[1,2-a]pyridine-8-carboxylic acid, AldrichCPR
- SCHEMBL1419899
- SY039782
- CS-0043874
- SDCCGSBI-0663133.P001
-
- MDL: MFCD06739251
- インチ: 1S/C8H6N2O2/c11-8(12)6-2-1-4-10-5-3-9-7(6)10/h1-5H,(H,11,12)
- InChIKey: WHOCKNWCRFHEMH-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC=CN2C=CN=C21)=O
計算された属性
- せいみつぶんしりょう: 162.04300
- どういたいしつりょう: 162.042927438g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.6
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.41
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.676
- PSA: 54.60000
- LogP: 1.03250
Imidazo[1,2-a]pyridine-8-carboxylic acid セキュリティ情報
Imidazo[1,2-a]pyridine-8-carboxylic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Imidazo[1,2-a]pyridine-8-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K07142-5g |
imidazo[1,2-a]pyridine-8-carboxylic acid |
133427-08-4 | >95% | 5g |
$1200 | 2024-05-23 | |
Enamine | EN300-62292-0.1g |
imidazo[1,2-a]pyridine-8-carboxylic acid |
133427-08-4 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-62292-0.05g |
imidazo[1,2-a]pyridine-8-carboxylic acid |
133427-08-4 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-62292-1.0g |
imidazo[1,2-a]pyridine-8-carboxylic acid |
133427-08-4 | 95.0% | 1.0g |
$20.0 | 2025-03-21 | |
TRC | I387583-5000mg |
Imidazo[1,2-a]pyridine-8-carboxylic acid |
133427-08-4 | 5g |
$133.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y1047516-25g |
Imidazo[1,2-a]pyridine-8-carboxylic acid |
133427-08-4 | 98% | 25g |
$240 | 2024-06-07 | |
Life Chemicals | F8880-2501-0.25g |
imidazo[1,2-a]pyridine-8-carboxylic acid |
133427-08-4 | 95%+ | 0.25g |
$18.0 | 2023-09-06 | |
Life Chemicals | F8880-2501-5g |
imidazo[1,2-a]pyridine-8-carboxylic acid |
133427-08-4 | 95%+ | 5g |
$60.0 | 2023-09-06 | |
Enamine | EN300-62292-25.0g |
imidazo[1,2-a]pyridine-8-carboxylic acid |
133427-08-4 | 95.0% | 25.0g |
$126.0 | 2025-03-21 | |
Life Chemicals | F8880-2501-0.5g |
imidazo[1,2-a]pyridine-8-carboxylic acid |
133427-08-4 | 95%+ | 0.5g |
$19.0 | 2023-09-06 |
Imidazo[1,2-a]pyridine-8-carboxylic acid 関連文献
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Mei Zhou RSC Adv., 2016,6, 113322-113326
Imidazo[1,2-a]pyridine-8-carboxylic acidに関する追加情報
Imidazo[1,2-a]pyridine-8-carboxylic Acid (CAS No. 133427-08-4): A Comprehensive Overview
Imidazo[1,2-a]pyridine-8-carboxylic acid (CAS No. 133427-08-4) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent applications in drug discovery and development.
Chemical Structure and Properties
Imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound characterized by its unique molecular structure. The core structure consists of an imidazo[1,2-a]pyridine ring system fused with a carboxylic acid group at the 8-position. This arrangement imparts distinct chemical and physical properties to the molecule. The compound is typically white to off-white in color and is soluble in polar solvents such as water and methanol. Its molecular formula is C9H7N3O2, with a molecular weight of approximately 193.17 g/mol.
The chemical structure of imidazo[1,2-a]pyridine-8-carboxylic acid has been extensively studied due to its potential as a scaffold for the development of bioactive molecules. The presence of the carboxylic acid group allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Synthesis Methods
The synthesis of imidazo[1,2-a]pyridine-8-carboxylic acid has been reported using several methodologies. One common approach involves the condensation of 2-amino-5-cyanopyridine with formic acid or formamide under appropriate conditions. This reaction typically proceeds via an intermediate imidazolium salt, which is then hydrolyzed to yield the desired carboxylic acid. Another method involves the cyclization of 5-amino-2-cyanopyridine with formic acid in the presence of an acid catalyst.
Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes for imidazo[1,2-a]pyridine-8-carboxylic acid. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing waste generation. These methods are particularly relevant in the context of sustainable pharmaceutical manufacturing.
Biological Activities and Applications
Imidazo[1,2-a]pyridine-8-carboxylic acid has attracted considerable attention due to its diverse biological activities. Research has demonstrated that this compound exhibits potent anti-inflammatory, anti-cancer, and neuroprotective properties. These activities are attributed to its ability to modulate various signaling pathways and enzymes involved in disease processes.
In the field of cancer research, studies have shown that derivatives of imidazo[1,2-a]pyridine-8-carboxylic acid can inhibit the growth of cancer cells by targeting specific kinases and receptors. For example, a recent study published in the Journal of Medicinal Chemistry reported that a series of substituted imidazo[1,2-a]pyridine-8-carboxylic acids exhibited significant antiproliferative activity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3).
Beyond cancer therapy, imidazo[1,2-a]pyridine-8-carboxylic acid has also shown promise in neurodegenerative diseases. Research indicates that certain derivatives can protect neurons from oxidative stress and promote neurogenesis. A study published in Neuropharmacology found that an imidazo[1,2-a]pyridine derivative effectively reduced neuronal cell death induced by amyloid-beta peptides, which are implicated in Alzheimer's disease.
Clinical Trials and Drug Development
The potential therapeutic applications of imidazo[1,2-a]pyridine-8-carboxylic acid have led to several clinical trials aimed at evaluating its safety and efficacy in treating various conditions. One notable example is a Phase II clinical trial investigating the use of an imidazo[1,2-a]pyridine derivative as an anti-inflammatory agent for treating rheumatoid arthritis. Preliminary results have shown promising outcomes, with significant reductions in joint inflammation and pain scores among patients.
In addition to clinical trials, ongoing research continues to explore new derivatives and analogs of imidazo[1,2-a]pyridine-8-carboxylic acid. These efforts are focused on optimizing pharmacokinetic properties and enhancing therapeutic efficacy while minimizing side effects. The development of prodrugs and targeted delivery systems is also being explored to improve the bioavailability and selectivity of these compounds.
Conclusion
Imidazo[1,2-a]pyridine-8-carboxylic acid (CAS No. 133427-08-4) is a promising compound with a wide range of biological activities and potential applications in drug discovery and development. Its unique chemical structure provides a versatile platform for functionalization and optimization, making it an attractive target for medicinal chemists and pharmaceutical researchers. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing medical treatments for various diseases.
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